4-Methylquinoline-6-carbonitrile
Overview
Description
4-Methylquinoline-6-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a nitrile group at the 6-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
The synthesis of 4-Methylquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the use of microwave irradiation to accelerate the reaction between 4-methylquinoline and a suitable nitrile source, such as acetonitrile, in the presence of a catalyst . Industrial production methods often employ solvent-free conditions and environmentally benign catalysts to ensure a greener and more sustainable synthesis process .
Chemical Reactions Analysis
4-Methylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Methylquinoline-6-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methylquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds with active site residues, while the quinoline ring can engage in π-π stacking interactions with aromatic amino acids . These interactions can inhibit enzyme activity or block receptor signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
4-Methylquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline-6-carbonitrile: Lacks the methyl group at the 4-position, resulting in different chemical reactivity and biological activity.
4-Methylquinoline: Lacks the nitrile group at the 6-position, affecting its ability to participate in certain chemical reactions and biological interactions.
The presence of both the methyl and nitrile groups in this compound imparts unique properties that distinguish it from these similar compounds .
Properties
IUPAC Name |
4-methylquinoline-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-4-5-13-11-3-2-9(7-12)6-10(8)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQBQWNSWXTDCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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